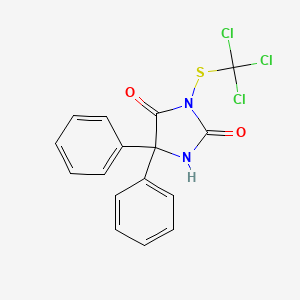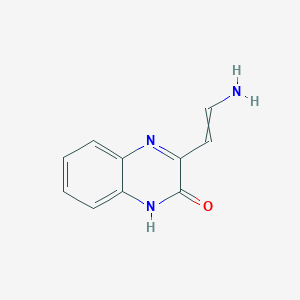![molecular formula C12H13BrN2O4 B13940080 6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid CAS No. 936923-49-8](/img/structure/B13940080.png)
6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid is a chemical compound with the molecular formula C12H13BrN2O4. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes like proliferation, apoptosis, or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 6-bromo-2-methyl-2H-indazole
Uniqueness
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid is unique due to the presence of the 2-methoxyethoxymethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its binding affinity and specificity towards molecular targets .
Propiedades
Número CAS |
936923-49-8 |
|---|---|
Fórmula molecular |
C12H13BrN2O4 |
Peso molecular |
329.15 g/mol |
Nombre IUPAC |
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-4-5-19-7-15-10-6-8(13)2-3-9(10)11(14-15)12(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Clave InChI |
AHVUOSIKNVMZHF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



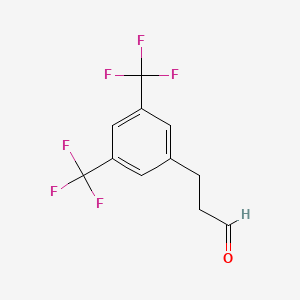
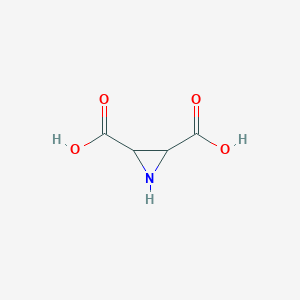
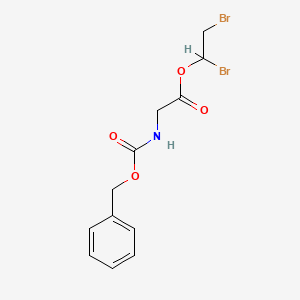


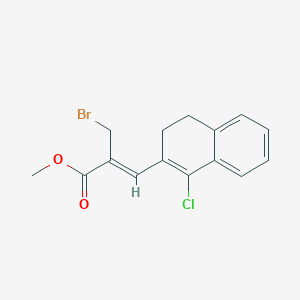
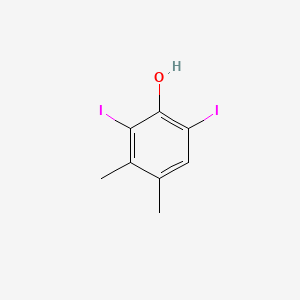


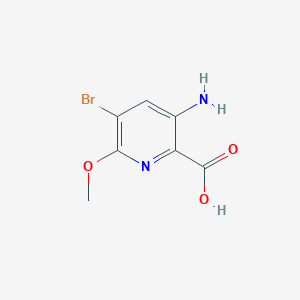
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
